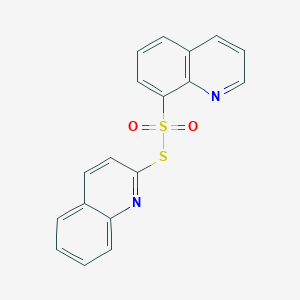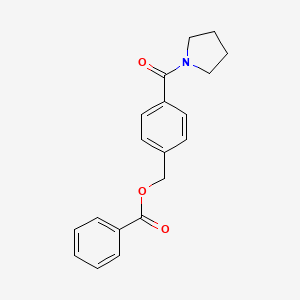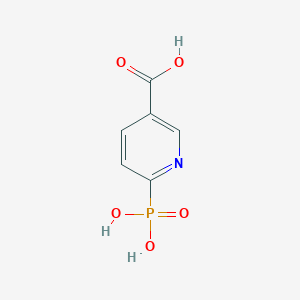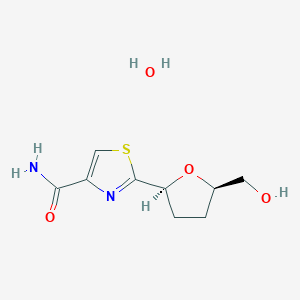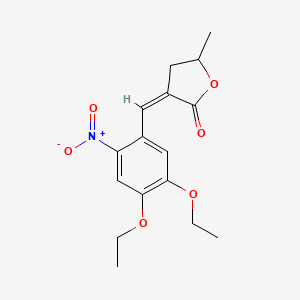
3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one is an organic compound that belongs to the class of nitrobenzylidene derivatives This compound is characterized by the presence of a diethoxy-substituted nitrobenzylidene group attached to a methyldihydrofuranone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one typically involves the condensation of 4,5-diethoxy-2-nitrobenzaldehyde with 5-methyldihydrofuran-2(3H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to more efficient production processes. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The diethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 3-(4,5-diamino-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one.
Reduction: 3-(4,5-diethoxy-2-aminobenzylidene)-5-methyldihydrofuran-2(3H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biomolecules, thereby modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one
- 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-methylfuran-2(3H)-one
- 3-(4,5-diethoxy-2-nitrobenzylidene)-5-methylfuran-2(3H)-one
Uniqueness
3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one is unique due to the presence of diethoxy groups, which can influence its chemical reactivity and biological activity. The diethoxy substitution can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its dimethoxy analogs.
Propiedades
Fórmula molecular |
C16H19NO6 |
|---|---|
Peso molecular |
321.32 g/mol |
Nombre IUPAC |
(3Z)-3-[(4,5-diethoxy-2-nitrophenyl)methylidene]-5-methyloxolan-2-one |
InChI |
InChI=1S/C16H19NO6/c1-4-21-14-8-11(7-12-6-10(3)23-16(12)18)13(17(19)20)9-15(14)22-5-2/h7-10H,4-6H2,1-3H3/b12-7- |
Clave InChI |
WTDITGZTCJUXEV-GHXNOFRVSA-N |
SMILES isomérico |
CCOC1=C(C=C(C(=C1)/C=C\2/CC(OC2=O)C)[N+](=O)[O-])OCC |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C=C2CC(OC2=O)C)[N+](=O)[O-])OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


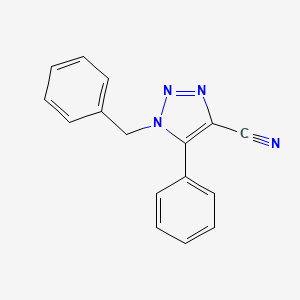
![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)
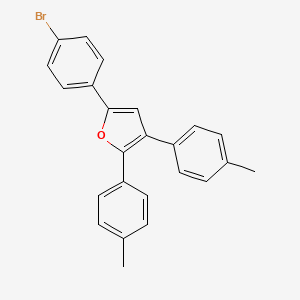
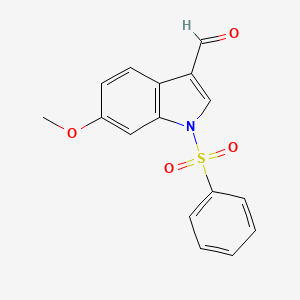
![3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione](/img/structure/B12903033.png)

![Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-](/img/structure/B12903039.png)
![8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione](/img/structure/B12903043.png)
